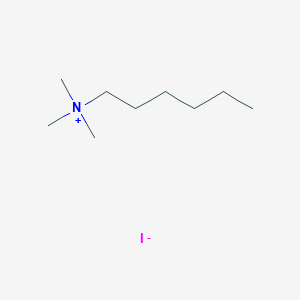

Hexyltrimethylammonium iodide

Descripción general

Descripción

Hexyltrimethylammonium iodide is a quaternary ammonium compound with the chemical formula C9H22IN. It is composed of a hexyl group attached to a nitrogen atom, which is also bonded to three methyl groups, and an iodide ion. This compound is known for its surfactant properties and is used in various chemical and industrial applications.

Métodos De Preparación

Hexyltrimethylammonium iodide can be synthesized through a quaternization reaction. One common method involves the reaction of hexylamine with methyl iodide. The reaction typically takes place in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction can be represented as follows:

C6H13NH2+CH3I→C6H13N(CH3)3I

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through recrystallization or other separation techniques to obtain a high-purity compound.

Análisis De Reacciones Químicas

Hexyltrimethylammonium iodide undergoes various chemical reactions, including:

Substitution Reactions: The iodide ion can be replaced by other anions through nucleophilic substitution reactions. For example, reacting with silver nitrate can produce hexyltrimethylammonium nitrate.

Oxidation and Reduction: While the compound itself is relatively stable, the iodide ion can participate in redox reactions. For instance, it can be oxidized to iodine using oxidizing agents like hydrogen peroxide.

Complex Formation: this compound can form complexes with various metal ions, which can be useful in catalysis and other applications.

Aplicaciones Científicas De Investigación

Hexyltrimethylammonium iodide has several applications in scientific research:

Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates.

Biology: The compound can be used in cell lysis buffers to disrupt cell membranes and release intracellular contents for further analysis.

Industry: this compound is used in the production of surfactants and detergents, as well as in the synthesis of other quaternary ammonium compounds.

Mecanismo De Acción

The mechanism of action of hexyltrimethylammonium iodide primarily involves its surfactant properties. The compound can reduce surface tension and form micelles, which can encapsulate hydrophobic molecules. This property is particularly useful in drug delivery, where the compound can enhance the solubility and bioavailability of hydrophobic drugs. Additionally, the positively charged ammonium group can interact with negatively charged cell membranes, facilitating cell lysis and the release of intracellular contents.

Comparación Con Compuestos Similares

Hexyltrimethylammonium iodide can be compared with other quaternary ammonium compounds such as:

Hexadecyltrimethylammonium chloride: This compound has a longer alkyl chain, making it more hydrophobic and effective as a surfactant.

Dodecyltrimethylammonium bromide: With a shorter alkyl chain, this compound is less hydrophobic but still effective in disrupting cell membranes.

Cetyltrimethylammonium bromide: Similar to hexadecyltrimethylammonium chloride, this compound is widely used in biological applications for cell lysis and DNA extraction.

This compound is unique due to its balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry.

Actividad Biológica

Hexyltrimethylammonium iodide (HTAI) is a quaternary ammonium compound that exhibits significant biological activity due to its surfactant properties and structural characteristics. This article explores its biological interactions, potential applications, and relevant research findings.

Chemical Structure and Properties

This compound is composed of a hexyl group attached to a nitrogen atom that carries three methyl groups, making it a cationic surfactant. Its amphiphilic nature allows it to interact effectively with biological membranes, leading to various biological effects.

Biological Activity Overview

- Cytotoxicity : HTAI can disrupt cell membranes, resulting in cytotoxic effects across various cell types. Studies have indicated that the compound can induce cell lysis, which is particularly relevant in the context of antimicrobial activity.

- Antimicrobial Properties : HTAI has demonstrated effectiveness against several bacterial strains, including Gram-positive and Gram-negative bacteria. Its mechanism involves altering membrane permeability, which can lead to bacterial cell death .

- Drug Delivery Systems : Due to its ability to enhance the permeability of lipid membranes, HTAI is being investigated for its potential in drug delivery applications. It may facilitate the transport of therapeutic agents across cellular barriers, improving the efficacy of certain treatments .

- Stabilization of Proteins : Research has shown that HTAI can stabilize proteins in solution, which may enhance the formulation and efficacy of pharmaceutical products.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial activity of HTAI against Escherichia coli and Staphylococcus aureus. Results indicated that HTAI exhibited a minimum inhibitory concentration (MIC) significantly lower than many conventional antibiotics, highlighting its potential as an alternative antimicrobial agent .

Case Study 2: Drug Delivery Applications

Research focused on the use of HTAI in enhancing the delivery of anticancer drugs across lipid membranes. The findings suggested that HTAI could improve drug absorption in tumor cells, leading to increased therapeutic efficacy while minimizing systemic side effects .

The primary mechanism through which HTAI exerts its biological effects is through membrane disruption. The cationic nature allows it to interact with negatively charged components of cell membranes, leading to alterations in membrane integrity and function. This interaction not only facilitates cytotoxicity but also enhances the uptake of other compounds in drug delivery systems.

Propiedades

IUPAC Name |

hexyl(trimethyl)azanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N.HI/c1-5-6-7-8-9-10(2,3)4;/h5-9H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXRVSIYVKVCGEW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+](C)(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16208-27-8 (Parent) | |

| Record name | Ammonium, hexyltrimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015066770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50934023 | |

| Record name | N,N,N-Trimethylhexan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15066-77-0 | |

| Record name | 1-Hexanaminium, N,N,N-trimethyl-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15066-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium, hexyltrimethyl-, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015066770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethylhexan-1-aminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50934023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.